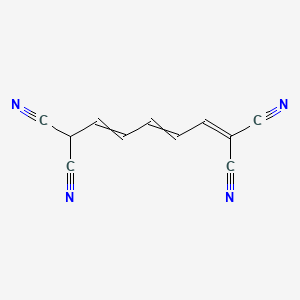
Hepta-1,3,5-triene-1,1,7,7-tetracarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hepta-1,3,5-triene-1,1,7,7-tetracarbonitrile is an organic compound characterized by its unique structure, which includes a hepta-triene backbone with four cyano groups attached at the terminal carbons. This compound is of interest due to its conjugated system, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hepta-1,3,5-triene-1,1,7,7-tetracarbonitrile typically involves the reaction of hepta-1,3,5-triene with tetracyanoethylene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The purification process may include additional steps such as recrystallization to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Hepta-1,3,5-triene-1,1,7,7-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce primary amines.
Applications De Recherche Scientifique
Hepta-1,3,5-triene-1,1,7,7-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Hepta-1,3,5-triene-1,1,7,7-tetracarbonitrile involves its interaction with various molecular targets. The conjugated system allows it to participate in electron transfer reactions, which can affect biological pathways. The cyano groups can also interact with nucleophiles, leading to the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cycloheptatriene: Similar in structure but lacks the cyano groups.
Hepta-1,3,5-triene: The parent compound without the cyano groups.
Azulene: Contains a fused ring system with similar conjugation.
Uniqueness
Hepta-1,3,5-triene-1,1,7,7-tetracarbonitrile is unique due to the presence of four cyano groups, which significantly alter its chemical reactivity and physical properties compared to similar compounds. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
120879-79-0 |
|---|---|
Formule moléculaire |
C11H6N4 |
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
hepta-1,3,5-triene-1,1,7,7-tetracarbonitrile |
InChI |
InChI=1S/C11H6N4/c12-6-10(7-13)4-2-1-3-5-11(8-14)9-15/h1-5,10H |
Clé InChI |
UKFNRPAEPZWYCG-UHFFFAOYSA-N |
SMILES canonique |
C(=CC=C(C#N)C#N)C=CC(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


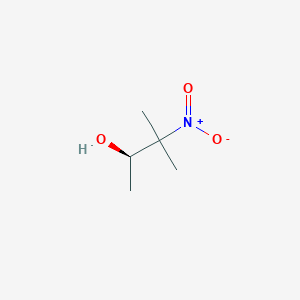
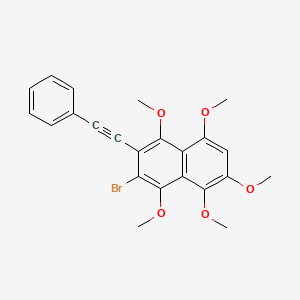
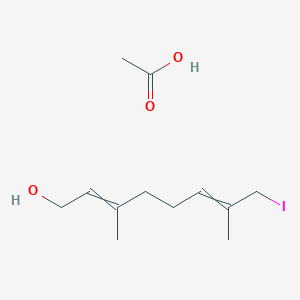

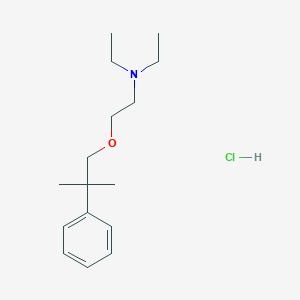



![(2E)-2-[(2-Amino-5-methylphenyl)imino]propanoic acid](/img/structure/B14284065.png)
![3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14284073.png)
![Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate](/img/structure/B14284077.png)
![[1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate)](/img/structure/B14284080.png)
![2,5-Bis[(trifluoroethenyl)oxy]hexane](/img/structure/B14284082.png)
![Silane, (1,1-dimethylethyl)dimethyl[[5-(tributylstannyl)-4-pentynyl]oxy]-](/img/structure/B14284089.png)
